molecular formula C20H22N4O B2811276 N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866872-28-8

N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2811276
CAS RN: 866872-28-8
M. Wt: 334.423
InChI Key: PLJUZJBTSUSIGX-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O and its molecular weight is 334.423. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Applications

  • Triazole Derivatives and Pharmacological Properties : Triazole derivatives, similar to N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, have been identified to possess valuable pharmacological properties. They are noted for their anti-convulsive activity, making them potential candidates for the treatment of epilepsy and related conditions (Shelton, 1981).

  • Structural Studies and Alzheimer's Disease : Research has been conducted on the X-ray structures of triazoles related to Alzheimer's disease treatment drugs. These studies help in understanding the molecular structure and potential surface of these compounds, which is crucial for their effectiveness in medical applications (Farrán et al., 2018).

  • Antimicrobial Applications : Novel 1H-1,2,3-triazole-4-carboxamides, which are structurally related to the given compound, have been synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains. These compounds have shown moderate to good activities, suggesting their potential in antimicrobial treatments (Pokhodylo et al., 2021).

  • Synthesis and Structural Analysis : Studies on the synthesis of related triazole compounds and their structural analysis through techniques like X-ray diffraction analysis and IR spectroscopy have been conducted. Such research provides insights into the molecular structure and bonding patterns of these compounds, which are essential for their application in various fields (Narea et al., 2020).

  • Conformational Analysis : Crystal structures of triazolyl hydrazones, related to this compound, have been reported to study the conformational consequences of different classical hydrogen bonds. Such studies are important for understanding the chemical behavior and reactivity of these compounds (Gonzaga et al., 2016).

  • Supramolecular Coordination Complexes : Research into supramolecular coordination complexes using triazole-based ligands shows the potential of these compounds in the development of new materials with unique properties like ionic conductivity and luminescence, which can be applied in various technological fields (Narea et al., 2020).

  • Anticonvulsant Activity : Derivatives of ameltolide, which are structurally related to this compound, have been synthesized and evaluated for their anticonvulsant activity. These studies contribute to the development of new therapeutic agents for treating seizures (Lambert et al., 1995).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-12-6-9-18(15(4)10-12)21-20(25)19-16(5)24(23-22-19)17-8-7-13(2)14(3)11-17/h6-11H,1-5H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJUZJBTSUSIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.